molecular formula C14H14N2O3 B2405218 1-(1,3-Benzoxazol-2-ylamino)-2-(furan-2-yl)propan-2-ol CAS No. 2380069-41-8

1-(1,3-Benzoxazol-2-ylamino)-2-(furan-2-yl)propan-2-ol

Cat. No.: B2405218
CAS No.: 2380069-41-8
M. Wt: 258.277
InChI Key: PSBJKIHOPBOHPE-UHFFFAOYSA-N
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Description

1-(1,3-Benzoxazol-2-ylamino)-2-(furan-2-yl)propan-2-ol is a synthetic organic compound that features a benzoxazole ring and a furan ring. Compounds containing these heterocyclic structures are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzoxazol-2-ylamino)-2-(furan-2-yl)propan-2-ol typically involves the formation of the benzoxazole ring followed by the introduction of the furan ring. Common synthetic routes may include:

    Cyclization reactions: to form the benzoxazole ring.

    Nucleophilic substitution: reactions to introduce the furan ring.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including:

    Catalysts: to increase reaction efficiency.

    Solvents: that facilitate the reaction.

    Temperature and pressure: conditions that maximize yield.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzoxazol-2-ylamino)-2-(furan-2-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogenation or alkylation of the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigation of its pharmacological properties for drug development.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzoxazol-2-ylamino)-2-(furan-2-yl)propan-2-ol would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to enzymes: Inhibiting or activating enzymatic activity.

    Interaction with receptors: Modulating receptor signaling pathways.

    Influence on cellular pathways: Affecting cellular processes such as apoptosis or proliferation.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Benzoxazol-2-ylamino)-2-(thiophen-2-yl)propan-2-ol: Similar structure with a thiophene ring instead of a furan ring.

    1-(1,3-Benzoxazol-2-ylamino)-2-(pyridin-2-yl)propan-2-ol: Contains a pyridine ring instead of a furan ring.

Uniqueness

1-(1,3-Benzoxazol-2-ylamino)-2-(furan-2-yl)propan-2-ol is unique due to the combination of the benzoxazole and furan rings, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(1,3-benzoxazol-2-ylamino)-2-(furan-2-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-14(17,12-7-4-8-18-12)9-15-13-16-10-5-2-3-6-11(10)19-13/h2-8,17H,9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSBJKIHOPBOHPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=NC2=CC=CC=C2O1)(C3=CC=CO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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